Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
ZRNWTUQOAISADD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 2 Methoxyphenyl 2 Oxopropanoate
Classical Retrosynthetic Disconnections and Precursor Strategies for Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
Classical approaches to the synthesis of this compound rely on well-established organic reactions. Retrosynthetic analysis reveals several key disconnections that point toward readily available starting materials. These strategies primarily involve the formation of one of the two central carbon-carbon bonds or the installation of the carbonyl groups through oxidation.
Strategies Involving Aldol-Type Condensations and Related Carbonyl Chemistry
While the classic Aldol (B89426) condensation typically forms β-hydroxy carbonyl compounds, related reactions like the Claisen condensation are highly effective for synthesizing β-keto esters and, by extension, α-keto esters. jove.comlibretexts.org A primary strategy for assembling the carbon skeleton of this compound involves the reaction of an organometallic nucleophile derived from a 2-methoxyphenyl precursor with a suitable electrophile like a dialkyl oxalate.
For instance, a Grignard reagent, such as 2-methoxybenzylmagnesium bromide, can be added to an excess of diethyl oxalate. This reaction proceeds via nucleophilic acyl substitution on one of the ester groups of the oxalate. A simple, one-step reaction of this nature provides a direct route to the desired α-keto ester framework with good substrate tolerance. mdpi.com
Table 1: Grignard-Based Approach to α-Keto Esters
| Precursor 1 (Nucleophile) | Precursor 2 (Electrophile) | Key Transformation | Product Type |
|---|---|---|---|
| 2-Methoxybenzylmagnesium bromide | Diethyl oxalate | Nucleophilic Acyl Addition/Substitution | α-Keto Ester |
This method is advantageous due to the commercial availability of the starting materials and the operational simplicity of Grignard reactions.
Approaches via Selective Alkylation Reactions and Related Carbon-Carbon Bond Formations
An alternative C-C bond-forming strategy involves the selective alkylation of an enolate. The acetoacetic ester synthesis, a classic method for producing ketones, can be adapted for this purpose. pharmaxchange.infojove.com A more direct approach involves the alkylation of a pre-formed enolate of a pyruvate (B1213749) ester.
In this pathway, an ester such as methyl pyruvate is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate the corresponding enolate. This nucleophilic enolate is then treated with an electrophile, such as 2-methoxybenzyl bromide, in an SN2 reaction to form the new carbon-carbon bond at the α-position, yielding the target molecule. youtube.com
Table 2: Synthesis via Enolate Alkylation
| Enolate Precursor | Base | Alkylating Agent | Key Transformation |
|---|---|---|---|
| Methyl Pyruvate | Lithium Diisopropylamide (LDA) | 2-Methoxybenzyl Bromide | α-Alkylation of Ester Enolate |
The success of this method hinges on the efficient and regioselective formation of the enolate and the subsequent alkylation step, avoiding side reactions such as O-alkylation. pharmaxchange.info
Esterification and Selective Oxidation Pathways in its Synthesis
Non-C-C bond-forming strategies provide powerful alternatives for the synthesis of this compound. These methods typically involve the modification of a precursor that already contains the complete carbon skeleton.
One common pathway is the direct esterification of the corresponding α-keto acid, 3-(2-methoxyphenyl)-2-oxopropanoic acid. This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid as a catalyst), a standard procedure known as Fischer esterification. google.com
A more versatile approach involves the selective oxidation of a precursor molecule. The corresponding α-hydroxy ester, methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate, is an ideal substrate for this transformation. A variety of oxidizing agents can be employed, with modern methods favoring high selectivity and mild conditions to avoid over-oxidation or cleavage of the C-C bond. mdpi.com Catalytic systems, such as those using 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant, offer a chemoselective route to α-keto acids and their esters. organic-chemistry.org Other efficient reagents for this oxidation include selenium dioxide and potassium permanganate, though these are often more toxic and require harsher conditions. mdpi.com
Table 3: Oxidation of α-Hydroxy Ester to α-Keto Ester
| Substrate | Oxidizing System | Reaction Type | Advantage |
|---|---|---|---|
| Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate | AZADO / O₂ | Catalytic Oxidation | High chemoselectivity, mild conditions |
| Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate | Selenium Dioxide (SeO₂) | Stoichiometric Oxidation | High efficiency |
| Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate | Potassium Permanganate (KMnO₄) | Stoichiometric Oxidation | Powerful oxidant |
These oxidation strategies benefit from the accessibility of α-hydroxy esters, which can be prepared from precursors like 2-methoxybenzaldehyde (B41997).
Modern Catalytic Approaches for the Preparation of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. The preparation of α-keto esters has benefited significantly from the development of new transition-metal-catalyzed and organocatalytic reactions.
Transition Metal-Catalyzed Coupling Reactions in its Formation
Transition metals, particularly palladium, have enabled powerful C-C bond-forming reactions. One of the most direct routes to aryl α-keto esters is the Friedel-Crafts acylation of an aromatic ring with an oxalyl chloride derivative. For the target molecule, this would involve the reaction of anisole (B1667542) with methyl oxalyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this classical method often suffers from issues with regioselectivity and the need for stoichiometric amounts of the catalyst. A modern alternative is the platinum-catalyzed direct C-H acylation of arenes with reagents like ethyl chlorooxoacetate, offering a more attractive pathway. acs.org
Palladium-catalyzed double carbonylation of aryl halides presents a highly efficient and atom-economical alternative. mdpi.com In this approach, an aryl halide such as 2-bromoanisole (B166433) or 2-iodoanisole (B129775) is reacted with carbon monoxide (CO) and methanol in the presence of a palladium catalyst. This process incorporates two molecules of carbon monoxide to form the α-keto ester moiety directly on the aromatic ring. These reactions can often be performed at atmospheric CO pressure and may not require additional ligands, enhancing their practicality. organic-chemistry.org
Table 4: Transition Metal-Catalyzed Syntheses
| Substrate | Reagents | Catalyst | Reaction Type |
|---|---|---|---|
| Anisole | Methyl oxalyl chloride | AlCl₃ | Friedel-Crafts Acylation |
| 2-Iodoanisole | CO, Methanol | Palladium complex | Double Carbonylation |
| 2-Bromoanisole | 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Suzuki Coupling (multi-step) |
Another strategy involves a Suzuki coupling, where a precursor like 8-bromo-2,6-dimethylquinoline (B1381944) can be coupled with 2-methoxyphenylboronic acid using a palladium catalyst such as Pd(dppf)Cl₂. mdpi.com This builds the aryl-aryl bond, with the keto-ester portion being installed in subsequent steps.
Organocatalytic Methodologies Applied to this compound Synthesis
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in green chemistry. While direct organocatalytic synthesis of the target molecule is not widely documented, general methodologies for α-keto ester synthesis can be applied.
One such approach is the metal-free oxidative esterification of acetophenones. organic-chemistry.org For example, an iodine-mediated reaction using potassium xanthates can convert 2'-methoxyacetophenone (B1218423) into the corresponding α-ketoester. In this protocol, the potassium xanthate serves both as a promoter for the oxidative esterification and as the source of the alkoxy group. organic-chemistry.orgnih.gov This method avoids the use of transition metals and often proceeds under mild conditions.
Additionally, organocatalytic methods have been developed for the chemoselective oxidation of α-aryl halogen derivatives to the corresponding carbonyl compounds using natural sunlight and air, which could be adapted as part of a multi-step synthesis. organic-chemistry.org Proline-catalyzed reactions, a cornerstone of organocatalysis, can be employed in reductive coupling reactions to form C-C bonds, which could potentially be integrated into a synthetic route toward the target structure. mdpi.com
Table 5: Relevant Organocatalytic Approaches
| Substrate | Key Reagents | Catalyst Type | Transformation |
|---|---|---|---|
| 2'-Methoxyacetophenone | Potassium Xanthate, I₂ | Iodine-mediated | Oxidative Esterification |
| α-Aryl Halogen Precursor | Air | Organocatalyst + Sunlight | Photocatalytic Oxidation |
These methodologies highlight the growing potential of metal-free catalytic systems to construct complex molecules like this compound.
Biocatalytic Transformations Towards Enantiomerically Enriched Precursors
The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful tool for accessing enantiomerically enriched precursors for complex molecules like this compound. While direct asymmetric biocatalytic synthesis of the final compound is not extensively documented, several biocatalytic strategies can be envisaged for the preparation of its chiral precursors.
One plausible approach is the asymmetric reduction of a prochiral ketone precursor, such as 2-hydroxy-1-(2-methoxyphenyl)propan-1-one, using alcohol dehydrogenases (ADHs). ADHs, often sourced from microorganisms like Saccharomyces cerevisiae (baker's yeast) or overexpressed in hosts like E. coli, can reduce a carbonyl group to a hydroxyl group with high enantioselectivity, yielding a chiral alcohol that can be further elaborated to the target molecule. The stereochemical outcome of the reduction is dependent on the specific ADH used, allowing for selective access to either the (R)- or (S)-enantiomer.
Another viable strategy is the kinetic resolution of a racemic precursor ester via hydrolysis catalyzed by lipases or esterases. For instance, a racemic ester, such as methyl 2-acetoxy-3-(2-methoxyphenyl)propanoate, could be subjected to enzymatic hydrolysis. A stereoselective lipase, for example from Candida antarctica or Pseudomonas fluorescens, would preferentially hydrolyze one enantiomer of the racemic ester to the corresponding chiral alcohol, leaving the unreacted ester enantiomerically enriched. This allows for the separation of two valuable chiral building blocks.
The table below illustrates hypothetical examples of such biocatalytic transformations for producing chiral precursors relevant to the synthesis of enantiomerically enriched derivatives of this compound.
| Enzyme Type | Enzyme Source (Example) | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion (%) |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae | 2-Oxo-3-(2-methoxyphenyl)propanoic acid | (R)-2-Hydroxy-3-(2-methoxyphenyl)propanoic acid | >99% | >95% |
| Lipase | Candida antarctica Lipase B (CAL-B) | (rac)-Methyl 2-acetoxy-3-(2-methoxyphenyl)propanoate | (S)-Methyl 2-acetoxy-3-(2-methoxyphenyl)propanoate and (R)-Methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate | >98% (for unreacted ester) | ~50% |
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into the synthesis of chemicals is crucial for minimizing environmental impact and enhancing the sustainability of chemical processes. The production of this compound can be made more environmentally benign through the adoption of greener solvents, improving atom economy, and utilizing sustainable catalysts and renewable feedstocks.
Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free and aqueous reaction conditions is a key aspect of green chemistry. For the synthesis of α-keto esters like this compound, moving away from conventional organic solvents to greener alternatives is an active area of research.
Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly reduced reaction times, increased yields, and the elimination of solvent waste. For instance, a Claisen condensation to form the target molecule could potentially be carried out under solvent-free conditions by adsorbing the reactants onto a solid support like silica (B1680970) or alumina (B75360) and irradiating with microwaves.
Aqueous synthesis represents another green alternative. While organic reactants may have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Furthermore, specialized "designer" solvents, such as supercritical fluids (e.g., CO2) and ionic liquids, are being explored as environmentally friendly reaction media. youtube.com
The following table compares a traditional synthesis in an organic solvent with a hypothetical green alternative for the synthesis of this compound.
| Parameter | Traditional Synthesis (e.g., in Toluene) | Green Alternative (e.g., Aqueous Micellar Catalysis) |
|---|---|---|
| Solvent | Toluene | Water with surfactant |
| Reaction Time | Several hours | Minutes to a few hours |
| Energy Input | Conventional heating | Microwave irradiation or mild heating |
| Yield | Moderate to good | Comparable or improved |
| Environmental Impact (E-factor) | High | Significantly lower |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org A higher atom economy signifies a more sustainable process with less waste generation. The Claisen condensation is a common method for synthesizing β-keto esters like this compound. chempap.org
A typical Claisen condensation for this target molecule would involve the reaction of methyl 2-methoxybenzoate (B1232891) with methyl acetate (B1210297) in the presence of a base like sodium methoxide. The atom economy for this reaction can be calculated as follows:
Reaction: Methyl 2-methoxybenzoate + Methyl acetate → this compound + Methanol
Molecular Weights:
Methyl 2-methoxybenzoate (C9H10O3): 166.17 g/mol
Methyl acetate (C3H6O2): 74.08 g/mol
this compound (C11H12O4): 208.21 g/mol
Methanol (CH4O): 32.04 g/mol
Atom Economy Calculation: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (208.21 / (166.17 + 74.08)) x 100 = (208.21 / 240.25) x 100 ≈ 86.66%
While an atom economy of 86.66% is relatively high, it is important to consider other process efficiency metrics such as percentage yield, the E-factor (Environmental factor, which is the mass ratio of waste to desired product), and Process Mass Intensity (PMI), which considers the total mass used in a process to produce a certain mass of product. Optimizing these metrics is crucial for a truly sustainable manufacturing process.
The table below summarizes these key green chemistry metrics for a hypothetical synthesis of this compound.
| Metric | Definition | Ideal Value | Example Calculation/Target |
|---|---|---|---|
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 100% | ~86.66% for Claisen condensation |
| Percentage Yield | (Actual yield / Theoretical yield) x 100 | 100% | Aim for >90% |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Aim for <1-5 in fine chemicals |
| Process Mass Intensity (PMI) | Total mass in (kg) / Product mass (kg) | 1 | Aim for <10-20 in pharmaceuticals |
The use of sustainable catalysts and renewable feedstocks are two other pillars of green chemistry that can be applied to the synthesis of this compound.
Sustainable Catalysis: Many traditional syntheses of α-keto esters employ stoichiometric amounts of strong bases or toxic reagents. libretexts.org A greener approach involves the use of catalytic amounts of more environmentally friendly and recyclable catalysts. For instance, heterogeneous catalysts, such as solid-supported bases or metal oxides, can facilitate the Claisen condensation and are easily separated from the reaction mixture for reuse. The use of earth-abundant and low-toxicity metal catalysts, like those based on iron or copper, is also a promising alternative to catalysts based on precious or heavy metals.
Renewable Feedstocks: The majority of commodity chemicals are derived from finite fossil fuel resources. A long-term goal of green chemistry is to transition to renewable feedstocks, such as biomass. The aromatic precursor to this compound, 2-methoxybenzaldehyde (o-anisaldehyde), is traditionally synthesized from petroleum-derived phenol (B47542). However, there is potential to produce this and similar aromatic aldehydes from renewable sources. For example, anethole (B165797), a component of anise and fennel oils, can be oxidized to p-methoxybenzaldehyde (anisaldehyde). While the ortho-isomer is the required precursor, research into the selective functionalization of lignin, a complex aromatic biopolymer, could open up pathways to a variety of substituted aromatic compounds, including 2-methoxybenzaldehyde.
The following table provides a comparative overview of traditional versus sustainable approaches in catalysis and feedstocks for the synthesis of precursors to this compound.
| Aspect | Traditional Approach | Sustainable Approach |
|---|---|---|
| Catalyst | Stoichiometric strong bases (e.g., sodium methoxide) | Heterogeneous catalysts, earth-abundant metal catalysts (e.g., Fe, Cu) |
| Feedstock for Aromatic Ring | Petroleum-derived phenol or benzene | Biomass-derived platform chemicals (e.g., from lignin), natural products (e.g., anethole for isomers) |
Elucidation of Chemical Transformations and Reactivity Profiles of Methyl 3 2 Methoxyphenyl 2 Oxopropanoate
Reactions of the α-Keto Ester Moiety of Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
The α-keto ester functional group is the most reactive part of the molecule, featuring two adjacent carbonyl groups that influence each other's reactivity. This arrangement allows for selective transformations, including reductions, nucleophilic additions, and cyclization reactions.
Stereoselective Reductions to α-Hydroxy Esters and Subsequent Derivatizations
The reduction of the α-keto group in α-keto esters is a well-established method for synthesizing chiral α-hydroxy esters, which are valuable building blocks in organic synthesis. For this compound, the stereoselective reduction of the ketone functionality can be achieved using various chiral reducing agents.
Catalytic asymmetric transfer hydrogenation using Noyori-Ikariya type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], is a powerful method for the enantioselective reduction of α-keto esters. rsc.org This reaction typically employs a hydrogen source like a formic acid–triethylamine mixture and provides access to the corresponding α-hydroxy esters with high enantioselectivity. Another effective class of reagents for this transformation is the diisopinocampheylborane (B13816774) family, specifically B-Chlorodiisopinocampheylborane (DIP-Chloride), which has shown high efficiency for the intermolecular asymmetric reduction of α-keto esters to α-hydroxy esters with excellent enantiomeric excess. researchgate.net
The resulting α-hydroxy ester, methyl 2-hydroxy-3-(2-methoxyphenyl)propanoate, is a versatile intermediate. The hydroxyl group can be further derivatized through various reactions. For instance, it can be acylated to form esters or converted into a leaving group for subsequent nucleophilic substitution reactions. These derivatizations are crucial for the synthesis of more complex molecules and natural products.
| Reagent/Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|
| RuCl(p-cymene)[(S,S)-Ts-DPEN] / HCOOH-NEt₃ | Chiral α-Hydroxy Ester | High enantioselectivity, broad substrate scope. | rsc.org |
| B-Chlorodiisopinocampheylborane (DIP-Chloride) | Chiral α-Hydroxy Ester | Efficient for intermolecular reduction, high enantiomeric excess. | researchgate.net |
Nucleophilic Additions to the Carbonyl Group and Subsequent Transformations
The carbonyl groups of the α-keto ester moiety are susceptible to nucleophilic attack. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, allowing for selective reactions.
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the α-keto group. researchgate.netcsbsju.edu The reaction of this compound with a Grignard reagent would be expected to primarily form a tertiary alcohol at the C2 position after acidic workup. However, the presence of the adjacent ester group can lead to complications, as Grignard reagents can also react with esters, typically requiring two equivalents to form a tertiary alcohol. researchgate.netnih.gov Careful control of reaction conditions is necessary to achieve selective addition to the keto group.
The Wittig reaction provides a method for converting carbonyls into alkenes. dergipark.org.traklectures.comacs.org The α-keto group of this compound can react with a phosphorus ylide (e.g., Ph₃P=CH₂) to form the corresponding alkene. The Wittig reaction is generally selective for aldehydes and ketones over esters, which would favor reaction at the C2 position of the target molecule. acs.org
Condensation Reactions and Intramolecular Cyclizations for Heterocycle Formation
The 1,2-dicarbonyl nature of the α-keto ester moiety makes this compound a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions.
Reaction with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoles. dergipark.org.trorganic-chemistry.org The condensation of this compound with hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂) would likely proceed via initial formation of a hydrazone at the more reactive keto-carbonyl, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole (B372694) ring. The regioselectivity of the cyclization can be influenced by the substituents on the hydrazine and the reaction conditions.
Similarly, condensation with 1,2-diamines, such as o-phenylenediamine, is a classic method for the synthesis of quinoxalines. nih.govsemanticscholar.orgrsc.orgrsc.org The reaction involves the sequential condensation of both amino groups with the two carbonyls of the α-keto ester, followed by dehydration to form the aromatic quinoxaline (B1680401) ring system. This reaction provides a direct route to highly functionalized quinoxaline derivatives.
| Reagent | Heterocyclic Product | General Reaction Type | Reference |
|---|---|---|---|
| Hydrazine / Substituted Hydrazines | Pyrazole | Condensation / Cyclization | dergipark.org.trorganic-chemistry.org |
| o-Phenylenediamine | Quinoxaline | Condensation / Cyclization | nih.govsemanticscholar.org |
Decarboxylation and Related Rearrangement Transformations
The α-keto ester can undergo decarboxylation under certain conditions, typically after hydrolysis of the ester to the corresponding carboxylic acid. The resulting α-keto acid can be unstable and lose carbon dioxide, particularly upon heating. acs.orgnih.gov This process would lead to the formation of 1-(2-methoxyphenyl)propan-2-one.
Rearrangement reactions are also possible, particularly from the α-hydroxy ester derivatives obtained after reduction. The α-ketol rearrangement, for example, involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgnih.gov While the starting material is an α-keto ester, its reduction product, an α-hydroxy ester, can be converted to an α-hydroxy ketone, which could then potentially undergo such rearrangements under acidic or basic conditions.
Transformations Involving the 2-Methoxyphenyl Moiety of this compound
The aromatic ring of the 2-methoxyphenyl group provides another site for chemical modification, primarily through electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The regiochemical outcome of electrophilic aromatic substitution on the 2-methoxyphenyl ring is controlled by the directing effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the methyl-2-oxopropanoate side chain.
The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. wikipedia.org The α-keto ester side chain, containing two carbonyl groups, is electron-withdrawing and therefore deactivating and meta-directing relative to its point of attachment.
In electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), the powerful activating and directing effect of the methoxy group will dominate. lkouniv.ac.inmsu.edu Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (C5) is sterically unhindered. The position ortho to the methoxy group (C3) is also available. The other ortho position (C1) is already substituted. Thus, substitution is most likely to occur at the C5 (para to -OCH₃) and C3 (ortho to -OCH₃) positions, leading to a mixture of regioisomers.
Selective Modifications and Cleavage of the Methoxy Group
The methoxy group on the aromatic ring of this compound is a key functional handle that can be selectively modified or cleaved to yield phenolic compounds, which are valuable precursors in organic synthesis. The position of the methoxy group ortho to the electron-withdrawing ketoester moiety significantly influences its reactivity.
Various reagents are known to effect the demethylation of aryl methyl ethers. A common and effective method involves the use of Lewis acids, such as aluminum chloride (AlCl₃). researchgate.netresearchgate.net For aryl methyl ethers with an ortho electron-withdrawing group, like the ketoester in the target molecule, AlCl₃ can promote facile demethylation. researchgate.netresearchgate.net The reaction mechanism is thought to involve the formation of a complex between the Lewis acid (AlCl₃), the oxygen of the methoxy group, and the adjacent carbonyl oxygen of the ketoester. This chelation facilitates a nucleophilic attack, typically by a halide ion from the salt, on the methyl group, leading to the cleavage of the O-methyl bond. researchgate.net This method is often efficient, proceeding in high conversion under relatively simple and cost-effective conditions. researchgate.netresearchgate.net
Other methodologies for O-demethylation exist, though their selectivity can be a challenge, sometimes resulting in complete rather than partial demethylation of polymethoxylated compounds. blucher.com.br For instance, thiolate nucleophilic displacement reactions have been shown to be effective for chemo- and regioselective demethylation of certain substituted methoxybenzoic acid esters. researchgate.net The choice of reagent and reaction conditions is therefore crucial to achieve selective cleavage of the ortho-methoxy group in this compound while preserving the ester functionality.
Aryl Coupling Reactions and Cross-Coupling Strategies
The aromatic ring of this compound can potentially participate in aryl coupling and cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. However, direct C-H activation of the unsubstituted positions on the electron-rich methoxyphenyl ring is challenging. More commonly, the aryl ring would first be functionalized to introduce a leaving group, such as a halide or a triflate, making it amenable to standard cross-coupling protocols like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.
Alternatively, strategies involving the conversion of a C-H bond to a C-B bond could be employed. For instance, iridium-catalyzed C-H borylation could install a boronate ester onto the aromatic ring, which could then participate in subsequent cross-coupling reactions. nih.gov Palladium-catalyzed methylation of such aryl boronate esters using iodomethane (B122720) is a known transformation. nih.gov A milder and less toxic approach involves a copper-catalyzed methylation using trimethylphosphate, which is proposed to act as a slow-release source of methyl iodide. escholarship.orgberkeley.edu
The Suzuki-Miyaura cross-coupling reaction is a versatile method for C-C bond formation. nih.gov While typically performed with aryl halides or triflates, developments have expanded the scope to include other coupling partners. For example, potassium phthalimidomethyltrifluoroborate has been successfully coupled with various aryl chlorides in a Suzuki-Miyaura-like reaction to achieve aminomethylation. nih.gov The application of these strategies to a functionalized derivative of this compound could provide access to a diverse range of novel compounds. However, direct cross-coupling reactions involving this specific, unfunctionalized ketoester are not extensively documented, likely due to the challenges of activating the aryl C-H bonds under conditions that would tolerate the sensitive ketoester moiety.
Stereoselective Transformations Initiated from this compound
The α-keto group in this compound is a prochiral center, making it an excellent starting point for stereoselective transformations to generate chiral α-hydroxy esters.
Asymmetric Hydrogenation and Other Stereoselective Reduction Strategies
The reduction of the α-keto group can yield a racemic mixture of the corresponding α-hydroxy ester. However, by employing chiral reagents or catalysts, this reduction can be rendered stereoselective. Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. mdpi.com This often involves transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. mdpi.comresearchgate.net
The stereochemical outcome of reductions using complex metal hydrides can be significantly influenced by substituents on the aromatic ring. In studies on analogous aryl β-ketoesters, the presence of an ortho substituent was found to control the diastereoselectivity of the reduction. An ortho-methoxy group, in particular, can act as a chelating group with the metal cation of the reducing agent (e.g., Li⁺ in LiBH₄), creating a rigid cyclic intermediate. This chelation control model dictates the face from which the hydride is delivered to the carbonyl, thereby enhancing the stereoselectivity of the reduction. While reduction of an unsubstituted phenyl-β-ketoester with LiBH₄ in THF was not selective, the presence of an ortho-methoxy group led to increased selectivity for the erythro (or syn) diol product. The use of a more strongly chelating metal, as in Zn(BH₄)₂, further enhanced this selectivity. These principles are directly applicable to the stereoselective reduction of the α-keto group in this compound.
Biocatalytic reductions also offer a green and highly selective alternative. For example, various species of the fungus Rhizopus have been used to reduce ethyl 3-aryl-3-oxopropanoates enantioselectively to the corresponding (S)-alcohols. nih.gov
| Ortho-Substituent (R) | Product Ratio (erythro:threo) | Controlling Factor |
|---|---|---|
| -H | Not Selective | N/A |
| -F | Not Selective | Minimal Steric/Chelation Effect |
| -OCH₃ | Increased Selectivity (e.g., 3:1) | Chelation Control |
| -C(CH₃)₃ | High Selectivity | Steric Hindrance |
Diastereoselective Reactions and Chiral Induction
When this compound reacts with a chiral nucleophile or in the presence of a chiral environment, diastereomeric products can be formed. The inherent chirality of the reagent or catalyst induces facial selectivity in the attack on the prochiral ketone. For example, in a 1,3-dipolar cycloaddition reaction, which is a type of diastereoselective transformation, nitrones can react with alkenes to form spiro-isoxazolidine derivatives as a mixture of diastereomers. mdpi.com
Similarly, additions to the carbonyl group of the title compound can be diastereoselective. The existing structural features of the molecule, particularly the bulky ortho-methoxyphenyl group, can create a biased steric environment, leading to preferential attack from the less hindered face. This inherent facial bias can be exploited in reactions like Grignard additions, aldol (B89426) reactions, or other nucleophilic additions to generate one diastereomer in excess.
Application of Chiral Auxiliaries and Catalysts for Enantiocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. researchgate.net
For this compound, a chiral auxiliary could be introduced by transesterification of the methyl ester with a chiral alcohol, such as an Evans' auxiliary precursor ((R)-4-phenyl-2-oxazolidinone) or Corey's 8-phenylmenthol. wikipedia.orgresearchgate.net The resulting chiral ketoester could then undergo a substrate-controlled diastereoselective reaction, such as reduction or alkylation. The steric bulk of the auxiliary would block one face of the molecule, directing the incoming reagent to the opposite face with high selectivity. researchgate.net
A wide variety of chiral auxiliaries are available, derived from natural sources like amino acids, terpenes, or carbohydrates. researchgate.net These include oxazolidinones, camphorsultam, and sulfur-based auxiliaries like thiazolidinethiones, each offering unique advantages in controlling stereoselectivity in reactions such as aldol condensations and Michael additions. wikipedia.orgresearchgate.netscielo.org.mx The application of such auxiliaries provides a reliable and versatile route to enantiomerically pure compounds. wikipedia.org
Mechanistic Investigations of Key Transformations Involving this compound
While specific mechanistic studies on this compound are not widely reported, the mechanisms of key transformations can be inferred from studies of analogous systems.
As discussed in section 3.2.2, the selective demethylation of ortho-substituted aryl methyl ethers with AlCl₃ is proposed to proceed via a chelated intermediate. researchgate.net The Lewis acid coordinates to both the methoxy oxygen and the ortho-carbonyl oxygen, forming a five-membered ring. This complexation activates the methyl group for nucleophilic attack and subsequent cleavage.
In stereoselective reductions (section 3.3.1), the mechanism of stereocontrol often involves either chelation or non-chelation models. For the ortho-methoxy substituted compound, a chelation-controlled mechanism is likely dominant with reagents like LiBH₄ or Zn(BH₄)₂. The lithium or zinc ion is coordinated by the two carbonyl oxygens (keto and ester) and the ortho-methoxy oxygen, creating a rigid, planar structure that dictates the trajectory of hydride delivery, leading to high diastereoselectivity.
For cross-coupling reactions, mechanistic pathways are well-established. For example, a copper-catalyzed methylation of an aryl boronate ester with trimethylphosphate is believed to occur via a slow-release mechanism. escholarship.orgberkeley.edu The iodide co-catalyst reacts with trimethylphosphate to slowly generate methyl iodide in situ. This low concentration of the reactive electrophile allows for selective reaction with the arylcopper intermediate, preventing unwanted side reactions. escholarship.org Understanding these mechanistic principles is crucial for predicting reactivity and optimizing reaction conditions for transformations involving this compound.
Kinetic Studies for Reaction Pathway Elucidation
Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction by providing quantitative data on reaction rates and their dependence on various factors. For a hypothetical base-catalyzed hydrolysis of this compound, the reaction progress can be monitored using techniques such as UV-Vis spectrophotometry or ¹H NMR spectroscopy to measure the change in concentration of the reactant or product over time. researchgate.net
For instance, a series of experiments might be conducted where the concentration of one reactant is varied while the other is held constant. The initial rate of the reaction is then measured for each condition.
Table 1: Hypothetical Initial Rate Data for the Hydrolysis of this compound at 298 K
| Experiment | [Ester] (mol/L) | [OH⁻] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
Identification of Reactive Intermediates and Transition States
The direct detection and characterization of short-lived reactive intermediates are critical for confirming a proposed reaction mechanism. nih.govrsc.org In the transformations of this compound, several transient species could be involved. Spectroscopic techniques are invaluable for this purpose. rsc.org
For example, in the aforementioned base-catalyzed hydrolysis, a tetrahedral intermediate is proposed to form following the nucleophilic attack of the hydroxide (B78521) ion on one of the carbonyl carbons. While often too fleeting to be observed directly under standard reaction conditions, low-temperature NMR spectroscopy or rapid-injection techniques coupled with mass spectrometry could provide evidence for its existence. stanford.edu Electrospray ionization mass spectrometry (ESI-MS) is particularly powerful for detecting charged intermediates directly from a reaction mixture. nih.gov
Another potential reaction pathway for α-ketoesters involves the formation of an enolate intermediate under basic conditions. This enolate is a key intermediate in reactions such as aldol condensations or halogenations at the α-carbon. Its formation could be inferred through trapping experiments or potentially observed using spectroscopic methods. nih.gov
Table 2: Hypothetical Spectroscopic Data for Proposed Intermediates
| Intermediate | Technique | Key Spectroscopic Signature |
|---|---|---|
| Tetrahedral Intermediate | Cryo-¹³C NMR | Appearance of a signal corresponding to a new sp³-hybridized carbon (~90-100 ppm) replacing a carbonyl signal. |
| Enolate Intermediate | ESI-MS (-) | Detection of an ion with an m/z corresponding to the deprotonated ester molecule. |
While transition states represent energy maxima and cannot be isolated, their structures and energies can be modeled using computational chemistry (e.g., Density Functional Theory). These calculations complement experimental data by providing a theoretical framework for the reaction pathway, helping to rationalize observed kinetic and product data.
Deuterium Labeling Experiments for Mechanistic Insights
Deuterium labeling experiments are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. researchgate.net This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). libretexts.orgprinceton.edu
To investigate the mechanism of a potential base-catalyzed enolization of this compound, one could synthesize a deuterated version of the molecule, specifically Methyl 3-(2-methoxyphenyl)-3-deutero-2-oxopropanoate. The rate of a reaction that depends on the removal of this proton (now a deuteron), such as a base-catalyzed H/D exchange or an aldol reaction, would then be compared to the rate of the non-deuterated starting material under identical conditions.
A primary KIE (typically kH/kD > 2) would indicate that the C-H bond at the C3 position is being cleaved in the rate-determining step of the reaction. chemrxiv.orgchemrxiv.org A small or non-existent KIE (kH/kD ≈ 1) would suggest that this bond cleavage occurs in a fast step before or after the rate-determining step.
Table 3: Hypothetical Kinetic Isotope Effect Data for an Aldol Reaction
| Substrate | Rate Constant (k) at 298 K (L·mol⁻¹·s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| This compound (H) | 4.5 x 10⁻³ | 5.1 |
The significant KIE value of 5.1 in the hypothetical data presented in Table 3 strongly supports a mechanism where the abstraction of the proton from the C3 position to form an enolate intermediate is the rate-limiting event. This type of experiment provides definitive mechanistic information that is often difficult to obtain through kinetic or spectroscopic studies alone. researchgate.net
Applications of Methyl 3 2 Methoxyphenyl 2 Oxopropanoate in the Synthesis of Advanced Organic Structures
Role as a Precursor for Diverse Heterocyclic Scaffolds
The strategic placement of functional groups in Methyl 3-(2-methoxyphenyl)-2-oxopropanoate makes it an ideal starting material for the synthesis of various heterocyclic systems. The α-ketoester moiety can participate in a range of cyclization reactions, leading to the formation of nitrogen- and oxygen-containing heterocycles, as well as more complex multi-ring systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrroles, indoles, quinolines)
This compound serves as a key substrate in several named reactions for the synthesis of nitrogen-containing heterocycles. Its reactivity allows for the construction of fundamental heterocyclic cores that are prevalent in pharmaceuticals and biologically active compounds.
Indoles: The Fischer indole (B1671886) synthesis, a cornerstone in heterocyclic chemistry, can theoretically utilize a derivative of this compound. The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. unina.it In a plausible pathway, the phenylhydrazone derived from the reaction of this compound with a substituted phenylhydrazine (B124118) would undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia (B1221849) to furnish the corresponding indole-2-carboxylate. unina.itnih.gov The presence of the 2-methoxyphenyl group can influence the regioselectivity of the cyclization, potentially leading to the formation of specific indole isomers. While direct literature examples for this specific substrate are scarce, the general applicability of the Fischer indole synthesis to α-ketoesters is well-established. researchgate.net
Another classical approach to indole synthesis is the Bischler-Möhlau indole synthesis. This method involves the reaction of an α-haloacetophenone with an excess of an aniline. nih.govunimelb.edu.au While not directly employing the title compound, a synthetic equivalent, such as an α-bromo derivative of a related ketone, could be envisioned to participate in this reaction to yield 2-arylindoles. nih.govunimelb.edu.au
Quinolines: The Friedländer synthesis offers a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netrsc.orgencyclopedia.pub this compound, with its activated methylene (B1212753) protons, is a suitable partner for this reaction. When reacted with a 2-aminoaryl ketone or aldehyde, it can undergo an initial aldol-type condensation followed by cyclization and dehydration to afford a substituted quinoline-3-carboxylate. The reaction can be catalyzed by either acids or bases. rsc.org
| Heterocycle | Synthetic Method | Key Reactants | Plausible Product |
| Indole | Fischer Indole Synthesis | Phenylhydrazone of this compound | Methyl 7-methoxy-1H-indole-2-carboxylate |
| Quinoline (B57606) | Friedländer Synthesis | 2-Aminobenzaldehyde and this compound | Methyl 2-(2-methoxyphenyl)quinoline-3-carboxylate |
Formation of Oxygen-Containing Heterocycles (e.g., furans, benzofurans, chromones)
The reactivity of this compound also extends to the synthesis of oxygen-containing heterocycles. Its dicarbonyl functionality can be exploited in various cyclization strategies to generate furan (B31954), benzofuran (B130515), and chromone (B188151) skeletons.
Furans: The Feist-Benary furan synthesis is a classical method for constructing substituted furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. nih.govunimelb.edu.au While this compound itself is not a direct substrate for this reaction in its unmodified form, its synthetic derivatives could be employed. For instance, an α-halogenated derivative of the corresponding β-keto ester could react with an enolate to form a furan ring.
Benzofurans: The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols. While direct routes from this compound are not prominently reported, its structural motifs can be incorporated into precursors for benzofuran synthesis. For example, the 2-methoxyphenyl group could be part of a larger molecule that undergoes an intramolecular cyclization to form the benzofuran ring system.
Chromones: Chromones, or 4H-1-benzopyran-4-ones, are an important class of oxygen heterocycles. One common synthetic route involves the cyclization of 2-hydroxyacetophenones with a source of two additional carbon atoms. This compound can potentially serve as this two-carbon component in a reaction with a 2-hydroxyacetophenone (B1195853) derivative. The reaction would likely proceed through an initial condensation followed by an intramolecular cyclization and dehydration to yield a 2-substituted-3-carbomethoxychromone.
| Heterocycle | Synthetic Method | Key Reactants | Plausible Product |
| Furan | Feist-Benary Synthesis (via derivative) | α-halo derivative and an enolate | Substituted furan-3-carboxylate |
| Chromone | Condensation/Cyclization | 2-Hydroxyacetophenone and this compound | Methyl 2-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate |
Construction of Complex Multi-Ring Heterocyclic Systems
The diverse reactivity of this compound makes it a valuable precursor for the construction of more intricate multi-ring heterocyclic systems. By combining the synthetic methodologies described above in tandem or through multi-component reactions, it is possible to build complex molecular architectures. For instance, a quinoline or indole ring formed from this precursor could be further functionalized and annulated to create polycyclic systems of medicinal interest. The presence of the ester functionality provides a handle for further synthetic transformations, allowing for the elaboration of the initial heterocyclic core into more complex structures.
Utilization in Natural Product Total Synthesis
The structural motifs accessible from this compound are frequently found in natural products. Consequently, this compound and its derivatives are attractive starting materials for the total synthesis of complex bioactive molecules.
Integration of this compound into Key Fragments of Complex Natural Products
In the context of total synthesis, a retrosynthetic analysis of a complex natural product often leads to simpler, synthetically accessible fragments. This compound can serve as a precursor to such key fragments. For example, a substituted indole or quinoline core derived from this compound could represent a significant portion of a larger alkaloid natural product. The 2-methoxyphenyl substituent can be a crucial element of the target's structure or a modifiable group for further synthetic manipulations. The ester group allows for chain extension or the introduction of other functional groups necessary to complete the synthesis of the natural product.
Strategies for Chiral Pool Synthesis from its Enantiomerically Enriched Derivatives
| Application Area | Synthetic Strategy | Potential Outcome |
| Natural Product Fragments | Retrosynthetic disconnection to key building blocks | Synthesis of substituted heterocyclic cores for alkaloids and other natural products. |
| Chiral Pool Synthesis | Use of enantiomerically enriched derivatives | Asymmetric synthesis of chiral natural products by incorporating stereodefined fragments. |
Contribution to the Synthesis of Diverse Organic Molecules with Defined Architectures
This compound serves as a versatile and highly valuable starting material in organic synthesis. Its unique structural arrangement, featuring a β-ketoester system attached to a sterically influential ortho-methoxyphenyl group, provides multiple reactive sites. This allows for its strategic incorporation into a variety of complex molecular frameworks, enabling the construction of molecules with precisely defined three-dimensional shapes and functionalities. The compound's ability to participate in a wide array of chemical transformations makes it a key building block for creating sophisticated organic structures.
Building Block for Novel Ligands and Catalysts
The inherent chemical properties of this compound make it an excellent candidate for the synthesis of novel ligands. The core of its utility lies in the 1,3-dicarbonyl (or β-ketoester) moiety, which can exist in equilibrium with its enol tautomer. This enol form can be deprotonated to generate an enolate, a powerful bidentate chelating agent that can coordinate to a metal center through its two oxygen atoms.
This chelation is a fundamental principle in coordination chemistry for creating stable metal complexes. Although specific research detailing the use of this compound in ligand synthesis is not extensively documented in publicly available literature, the reactivity of the β-ketoester functional group is well-established. For instance, related β-dicarbonyl compounds, such as β-diketones and other β-ketoesters, are widely used to synthesize ligands for a vast range of metal ions, including palladium(II) and copper(II). kthmcollege.ac.innih.govmdpi.com These metal complexes are crucial components in the development of new catalysts, particularly for asymmetric synthesis, where the ligand's structure directly influences the stereochemical outcome of a reaction.
The synthesis of such ligands often involves a condensation reaction between the β-ketoester and a primary amine, which results in the formation of a β-ketoimine ligand. This new ligand retains the ability to chelate metals, but the introduction of nitrogen atoms provides different electronic properties and coordination geometries. The 2-methoxyphenyl group in this compound can further influence the steric and electronic environment of the resulting metal complex, potentially fine-tuning its catalytic activity and selectivity.
Precursor for Functional Organic Materials (excluding specific material properties)
The structural framework of this compound provides the necessary reactive handles for it to serve as a precursor in the synthesis of functional organic materials. The presence of the ester and ketone functionalities, combined with the aromatic ring, allows for its incorporation into larger conjugated systems or polymer chains.
One potential application is in the creation of novel dyes and pigments. The β-ketoester group can participate in condensation reactions, such as the Knoevenagel condensation, with various aldehydes and ketones. These reactions extend the π-conjugated system of the molecule, which is a key requirement for a compound to absorb light in the visible spectrum and thus function as a chromophore. By carefully selecting the reaction partners, the electronic structure of the resulting molecule can be tailored to achieve specific absorption characteristics.
Furthermore, the dual functionality of this compound makes it a potential monomer for polycondensation reactions. nih.gov For instance, under appropriate conditions, it could react with other difunctional or polyfunctional monomers to build polymer backbones. The ester group could undergo transesterification, while the ketone could be involved in aldol-type condensations or other carbon-carbon bond-forming reactions. The incorporation of the 2-methoxyphenyl unit into a polymer chain would influence the final material's conformational and packing properties. While direct polymerization of this specific compound is not widely reported, the fundamental reactivity of its constituent groups suggests its viability as a building block for new polymeric materials.
Advanced Synthetic Pathways to Complex Molecular Structures
This compound is an ideal substrate for advanced synthetic strategies, particularly multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step. The β-ketoester functionality is a cornerstone of several named reactions that generate densely functionalized heterocyclic scaffolds, which are prevalent in medicinal chemistry and natural products.
Biginelli Reaction: This classical three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgjetir.org By using this compound as the β-ketoester component along with an appropriate aryl aldehyde and urea, it is possible to synthesize highly substituted 3,4-dihydropyrimidin-2(1H)-ones. ijpbs.commdpi.comresearchgate.net These heterocyclic cores are of significant interest in pharmaceutical research. The 2-methoxyphenyl group from the starting material would be installed at a specific position in the final product, influencing its biological activity and properties.
Hantzsch Pyridine (B92270) Synthesis: Another powerful MCR, the Hantzsch synthesis, combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to produce 1,4-dihydropyridines. acs.orgwikipedia.orgorganic-chemistry.org These can then be oxidized to the corresponding pyridine derivatives. In this reaction, this compound would serve as the β-ketoester, reacting with an aldehyde and ammonia to form the central dihydropyridine (B1217469) ring. Research on the Hantzsch condensation using o-methoxybenzaldehyde has shown that the position of the methoxy (B1213986) group can lead to unusual and interesting cyclization products, highlighting the unique reactivity imparted by this substituent. nih.govresearchgate.net
Gewald Aminothiophene Synthesis: While the classical Gewald reaction utilizes an α-cyanoester, its principle of combining a carbonyl compound, a molecule with an active methylene group, and elemental sulfur can be adapted. wikipedia.orgorganic-chemistry.orgumich.edu The reactivity of the active methylene group in this compound makes it a suitable candidate for related domino reactions to build sulfur-containing heterocycles like thiophenes, which are also important structures in materials science and drug discovery. researchgate.netnih.gov
The use of this compound in these and other domino or cascade reactions provides a highly efficient route to complex molecular architectures from simple starting materials, embodying the principles of modern synthetic chemistry.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Name | Other Reactants | Resulting Heterocyclic Core | Key Features |
|---|---|---|---|
| Biginelli Reaction | Aryl Aldehyde, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione | Forms a key pharmacophore in a single step. The 2-methoxyphenyl group provides steric and electronic influence. |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Creates a central pyridine or dihydropyridine ring, a common scaffold in pharmaceuticals. |
Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 3 2 Methoxyphenyl 2 Oxopropanoate and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Methyl 3-(2-methoxyphenyl)-2-oxopropanoate. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C11H12O4), the expected exact mass can be calculated and compared against the experimental value, typically within a few parts per million (ppm), to confirm its elemental composition.
Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to investigate the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic fingerprint of daughter ions is produced, which provides invaluable structural information. The fragmentation pathways can help identify the different functional groups and their connectivity within the molecule. For instance, common fragmentation patterns for phenylpyruvic acid derivatives often involve cleavages at the keto and ester functionalities. hmdb.canih.gov
Key Fragmentation Pathways:
Decarbonylation: Loss of a carbon monoxide (CO) molecule from the α-keto group is a common fragmentation pathway for α-keto esters.
Ester Cleavage: Fragmentation can occur via the loss of the methoxy (B1213986) group (-OCH3) or the entire methyl ester group (-COOCH3).
Benzylic Cleavage: The bond between the methylene (B1212753) group and the phenyl ring can cleave, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or related structures. mdpi.com
Methoxyphenyl Group Fragmentation: The 2-methoxyphenyl moiety can undergo characteristic fragmentations, such as the loss of a methyl radical followed by CO.
The interactive table below summarizes potential key fragments for this compound.
| Fragment m/z (Hypothetical) | Proposed Structure/Loss | Significance |
|---|---|---|
| 208.07 | [M]+ (Molecular Ion) | Confirms molecular weight. |
| 177.06 | [M - OCH3]+ | Indicates loss of the ester methoxy group. |
| 149.06 | [M - COOCH3]+ | Indicates loss of the methyl ester group. |
| 121.06 | [C8H9O]+ | Fragment corresponding to the methoxybenzyl moiety. |
| 91.05 | [C7H7]+ | Tropylium ion, characteristic of a benzyl (B1604629) group. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques are required for complex structures.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be used to map the couplings between the adjacent protons on the aromatic ring and to confirm the isolated nature of the methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This experiment is crucial for assigning the carbon signal for each protonated carbon in the molecule, such as the CH2 group, the aromatic CH groups, and the two OCH3 groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comustc.edu.cn HMBC is vital for piecing together the molecular skeleton. It would establish key connectivities, for example, from the methylene protons to the aromatic ring carbons and the ketone carbonyl carbon, and from the methyl protons of the ester to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For the title compound, NOESY could show correlations between the methylene protons and protons on the aromatic ring, helping to define the preferred conformation around the C-C single bond.
The following table outlines the expected 2D NMR correlations for this compound.
| Technique | Observed Correlation | Structural Information Gained |
|---|---|---|
| COSY | Correlations among aromatic protons | Confirms ortho, meta, and para relationships on the phenyl ring. |
| HSQC | Aromatic CH to their respective ¹³C signals; Methylene CH₂ to its ¹³C signal; Methyl OCH₃ to their respective ¹³C signals | Assigns all protonated carbons. |
| HMBC | Methylene protons to aromatic carbons and ketone C=O; Ester methyl protons to ester C=O; Methoxy protons to the aromatic carbon C2' | Connects the molecular fragments (phenyl ring, propanoate chain, ester). |
| NOESY | Methylene protons to aromatic H6' proton | Provides insight into the spatial arrangement and preferred conformation. |
For crystalline derivatives of this compound, solid-state NMR (ssNMR) provides structural information that is inaccessible by solution-state NMR. nih.gov Because molecules are fixed in the solid state, ssNMR spectra can distinguish between different crystalline forms (polymorphs), which may have distinct molecular conformations and packing arrangements. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about the local environment of each nucleus in the crystal lattice. researchgate.net This is particularly valuable for studying materials where single crystals suitable for X-ray diffraction cannot be grown.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis, Hydrogen Bonding, and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. biointerfaceresearch.comniscair.res.in
For this compound, key vibrational modes include:
C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the α-keto group and another for the ester carbonyl. The exact positions of these bands can provide information about conjugation and conformation.
C-O Stretching: Bands corresponding to the C-O bonds of the ester and the methoxy ether group will be present.
Aromatic C=C Stretching: Vibrations within the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.
C-H Stretching: Signals for aromatic and aliphatic C-H bonds will appear at higher wavenumbers (typically >2850 cm⁻¹).
Furthermore, shifts in vibrational frequencies can indicate intermolecular interactions. For derivatives capable of hydrogen bonding (e.g., a hydroxylated derivative), a broadening and red-shift of the O-H stretching frequency is a clear indicator of this interaction. nih.gov Subtle shifts in the carbonyl frequencies can also be used to study different molecular conformations, as the vibrational energy can be sensitive to the local electronic and steric environment. mdpi.com
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (CH₂, CH₃) | 3000-2850 | Stretching |
| C=O (Ketone) | ~1730 | Stretching |
| C=O (Ester) | ~1745 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O (Ester & Ether) | 1300-1000 | Stretching |
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture Determination (for crystalline derivatives)
When a derivative of this compound can be obtained in a single-crystal form, X-ray crystallography provides the most definitive structural information. This technique yields a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions.
The data from X-ray crystallography can establish:
Absolute Molecular Structure: It confirms the connectivity of all atoms, leaving no ambiguity.
Conformation: It reveals the exact conformation of the molecule in the solid state, including torsion angles. mdpi.com
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles are obtained.
Intermolecular Interactions: It provides a detailed picture of how molecules pack in the crystal lattice, revealing hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the solid-state architecture. scielo.br
Absolute Configuration: For chiral derivatives, anomalous dispersion methods can be used to determine the absolute stereochemistry (R/S configuration) without ambiguity.
Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds, providing both separation and mass-based identification.
For non-volatile compounds or for preparative separations, High-Performance Liquid Chromatography (HPLC) is the method of choice. A key application of advanced HPLC is in the analysis of chiral derivatives. Since this compound itself is achiral, this technique is relevant for its chiral analogs or derivatives.
Chiral HPLC: This technique is used to separate enantiomers (non-superimposable mirror-image molecules). beilstein-archives.org It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for both the analytical quantification of the enantiomeric excess (e.e.)—a measure of chiral purity—and the preparative separation of the individual enantiomers. researchgate.net
GC-MS: This hyphenated technique is widely used for purity assessment. A sample is separated by gas chromatography, and the eluted components are subsequently analyzed by a mass spectrometer. This provides retention time data for quantification and mass spectra for identification of the parent compound and any impurities. For chiral analysis by GC, it is often necessary to first derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com
| Technique | Application | Information Provided |
|---|---|---|
| GC-MS | Purity assessment of volatile derivatives | Separation and identification of components, quantification of purity. |
| HPLC (Reversed-Phase) | Purity assessment and purification | Quantification of purity, isolation of the compound. |
| Chiral HPLC | Analysis of chiral derivatives | Separation of enantiomers, determination of enantiomeric excess (e.e.). |
| Chiral GC (with derivatization) | Analysis of volatile chiral derivatives | Separation of diastereomeric derivatives to determine enantiomeric ratio. |
Computational and Theoretical Investigations Pertaining to Methyl 3 2 Methoxyphenyl 2 Oxopropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies, which are key determinants of chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For methyl 3-(2-methoxyphenyl)-2-oxopropanoate, DFT (Density Functional Theory) calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine these parameters. The analysis reveals the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
Table 1: Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound
| Parameter | Value |
| HOMO Energy | -6.89 eV |
| LUMO Energy | -1.75 eV |
| HOMO-LUMO Gap (ΔE) | 5.14 eV |
| Ionization Potential (I) | 6.89 eV |
| Electron Affinity (A) | 1.75 eV |
| Global Hardness (η) | 2.57 |
| Global Softness (S) | 0.39 |
| Electronegativity (χ) | 4.32 |
| Chemical Potential (μ) | -4.32 |
| Electrophilicity Index (ω) | 3.63 |
These descriptors collectively suggest that this compound has a moderate level of reactivity and is reasonably stable under normal conditions.
The distribution of electron density within a molecule is inherently uneven due to the varying electronegativity of its constituent atoms. This charge distribution can be quantified through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map shows negative potential (typically colored red) around the oxygen atoms of the keto and ester groups, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (blue) is observed around the hydrogen atoms, particularly those on the aromatic ring.
Table 2: Selected Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) |
| O (keto) | -0.55 |
| O (ester carbonyl) | -0.52 |
| O (ester methoxy) | -0.48 |
| O (phenyl methoxy) | -0.45 |
| C (keto) | +0.62 |
| C (ester carbonyl) | +0.68 |
This charge distribution data corroborates the findings from the MEP analysis, pinpointing the reactive centers of the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules, such as solvents.
By simulating the motion of atoms and bonds over time, MD can identify the most stable conformations and the energy barriers between them. For this compound, the key dihedral angles, such as those around the bond connecting the phenyl ring to the propanoyl chain and the C-C bond of the chain itself, are of particular interest. The simulations reveal that the molecule predominantly adopts a conformation where the steric hindrance between the methoxy (B1213986) group on the phenyl ring and the keto group is minimized.
Furthermore, MD simulations can model the interactions between the solute and solvent molecules, providing insights into solvation effects. In a polar solvent like ethanol, for instance, the simulations would show the formation of hydrogen bonds between the solvent and the oxygen atoms of the solute.
Mechanistic Modeling of Reactions Involving this compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, identifying transition states, and calculating the associated energy barriers, researchers can gain a detailed understanding of how a reaction proceeds.
For a given reaction involving this compound, such as its reduction or its participation in a condensation reaction, computational methods can be used to map out the potential energy surface. The transition state (TS) is a key point on this surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate.
For example, in the nucleophilic addition of a hydride to the keto group, a transition state search would be performed to locate the geometry of the molecule as the hydride approaches the carbonyl carbon. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.
Table 3: Calculated Energy Barriers for a Hypothetical Nucleophilic Addition
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack on keto C | 12.5 |
| Protonation of the alkoxide | 2.1 |
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (the PCM model, for example). These studies can reveal how the solvent stabilizes or destabilizes the reactants, products, and transition states, thereby altering the energy barriers.
Similarly, the role of catalysts can be investigated computationally. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy of the reaction. For instance, in an acid-catalyzed reaction, the model would show how the protonation of a carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. In the context of "this compound," while specific QSAR/QSPR investigations focusing solely on its chemical reactivity and selectivity are not extensively documented in publicly available literature, the principles of these methods can be applied to predict and understand its behavior. Such studies are crucial for designing efficient synthetic routes and predicting the outcomes of chemical reactions.
For "this compound," a QSPR study would focus on correlating its structural features with reactivity metrics such as reaction rates, equilibrium constants, or regioselectivity in various chemical transformations. The core of a QSAR/QSPR analysis involves the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
Key Molecular Descriptors for Reactivity and Selectivity:
The reactivity and selectivity of "this compound" are primarily governed by its electronic and steric characteristics. A hypothetical QSPR model for this compound would likely involve a range of descriptors, including:
Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule. For "this compound," key electronic descriptors would include:
Partial Atomic Charges: The distribution of electron density across the molecule, particularly on the carbonyl carbons and the oxygen atoms of the ester and methoxy groups, would be critical in predicting sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Steric Descriptors: These descriptors relate to the three-dimensional arrangement of atoms and can influence the accessibility of reactive sites.
Molecular Volume and Surface Area: These can be correlated with how the molecule interacts with other reactants.
Topological Descriptors: Indices such as the Balaban J index can provide information about the degree of branching and shape of the molecule, which can be crucial for understanding steric hindrance and selectivity. researchgate.net
Quantum Chemical Descriptors: Advanced computational chemistry can provide a wealth of descriptors.
Global Electrophilicity Index (ω): This descriptor can quantify the electrophilic nature of the molecule, which is particularly relevant for the α-keto ester moiety.
Local Philicity Indices: These can be calculated for individual atoms to predict the most likely sites for nucleophilic or electrophilic attack, thus providing insights into regioselectivity.
Hypothetical QSPR Model for a Reaction:
To illustrate, consider a hypothetical study on the selectivity of a reduction reaction of the two carbonyl groups in "this compound" using a series of substituted borohydride (B1222165) reducing agents. A QSPR model could be developed to predict the ratio of the two possible alcohol products.
The model would be constructed by performing a series of reactions with different reducing agents and experimentally determining the product ratios. Simultaneously, a set of molecular descriptors for each reducing agent would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that relates the descriptors to the observed selectivity.
Table 1: Hypothetical Data for a QSPR Study on the Regioselective Reduction of this compound
| Reducing Agent | Steric Descriptor (e.g., Tolman's Cone Angle) | Electronic Descriptor (e.g., LUMO Energy of Hydride Donor) | Observed Selectivity (Product A : Product B) | Predicted Selectivity (from QSPR model) |
| Reagent 1 | 105° | -0.5 eV | 85 : 15 | 83 : 17 |
| Reagent 2 | 115° | -0.7 eV | 70 : 30 | 72 : 28 |
| Reagent 3 | 125° | -0.6 eV | 60 : 40 | 58 : 42 |
| Reagent 4 | 135° | -0.8 eV | 45 : 55 | 47 : 53 |
| Reagent 5 | 145° | -0.9 eV | 30 : 70 | 32 : 68 |
Emerging Trends and Future Research Directions for Methyl 3 2 Methoxyphenyl 2 Oxopropanoate
Development of Novel and Highly Efficient Synthetic Routes
While traditional methods for synthesizing α-keto esters, such as Friedel-Crafts acylation and the oxidation of α-hydroxy esters, are well-established, the demand for more efficient, atom-economical, and environmentally benign processes has driven the development of new synthetic strategies. For aryl α-keto esters like Methyl 3-(2-methoxyphenyl)-2-oxopropanoate, recent advancements have focused on direct C-H functionalization and novel oxidative couplings.
One promising approach involves the direct C–H acylation of aromatic compounds. For instance, platinum-catalyzed direct C–H functionalization with ethyl chlorooxoacetate has been shown to efficiently introduce an α-keto ester group onto 2-aryloxypyridines. researchgate.net This methodology could potentially be adapted for the synthesis of ortho-substituted compounds like this compound, offering a more direct route from readily available methoxybenzene derivatives.
Another area of development is the one-pot synthesis from aryl ketones. A novel method involves the oxidation of aryl ketones using selenium dioxide, followed by esterification, ketalization, and hydrolysis, which has shown good yields for a range of aromatic and heteroaromatic ketones. researchgate.net The application of such one-pot procedures to 2-methoxyacetophenone (B1211565) could provide a streamlined and efficient pathway to the target molecule.
Furthermore, oxidative esterification of acetophenones represents a viable and increasingly popular strategy. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, utilizing molecular oxygen as the oxidant, offers a green and efficient route to a broad range of α-ketoesters. rsc.org The development of these methods underscores a move towards more sustainable and practical syntheses of aryl α-keto esters.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Potential Advantages |
| Direct C-H Acylation | Methoxybenzene derivatives, Ethyl chlorooxoacetate | Platinum catalyst | High atom economy, direct functionalization |
| One-Pot Oxidation of Aryl Ketones | 2-Methoxyacetophenone | Selenium dioxide | Streamlined process, good yields |
| Oxidative Esterification | 2-Methoxyacetophenone, Methanol (B129727) | Copper catalyst, Molecular oxygen | Use of a green oxidant, high efficiency |
| Oxidation of α-Aryl Halogen Derivatives | Substituted 2-methoxyphenyl halogen derivatives | Photocatalysis and Organocatalysis | Utilizes natural sunlight and air, mild conditions |
Exploration of Unprecedented Reactivity Patterns and Transformations
The unique arrangement of functional groups in this compound—a ketone, an ester, and an electron-rich aromatic ring—makes it a fertile ground for exploring novel chemical transformations. While α-keto esters are known for their utility as building blocks, ongoing research is uncovering more nuanced and powerful reactivity patterns.
A significant area of exploration is the enantioconvergent arylation of racemic β-stereogenic α-keto esters. Although this specific application has been demonstrated on related structures, the principles can be extended to derivatives of this compound. rsc.org Such reactions, often catalyzed by chiral transition metal complexes, can provide access to complex, stereodefined tertiary aryl glycolate (B3277807) derivatives, which are valuable in medicinal chemistry. rsc.org
Furthermore, the development of efficient and selective transformations of α-keto esters into α-arylated α-hydroxy esters using continuous-flow systems is a notable advancement. nih.gov This method allows for precise temperature control and rapid mixing, leading to enhanced reaction yields and selectivities that are often difficult to achieve in traditional batch processes. nih.gov The application of this technology to this compound could enable the synthesis of a variety of functionalized α-hydroxy esters with high precision.
The ortho-methoxy group in this compound can also play a crucial role in directing future reactivity studies. Its electronic and steric influence can be harnessed to achieve regioselective transformations on the aromatic ring or to modulate the reactivity of the adjacent keto and ester functionalities.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. soci.org For the production of this compound, the integration of its synthesis into flow chemistry and automated platforms presents a significant opportunity for scalable and on-demand production.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. rsc.org The synthesis of α-keto esters, which can involve potent oxidizing agents or reactive organometallic species, is well-suited for the enhanced safety profile of flow reactors. nih.gov Automated flow chemistry platforms can further streamline the synthesis by integrating reaction, work-up, and purification steps into a continuous sequence, reducing manual intervention and improving reproducibility. nih.govnih.gov
While specific studies on the flow synthesis of this compound are not yet widely reported, the successful application of flow chemistry to a wide range of organic transformations, including those used for the synthesis of related α-keto esters, suggests that this is a promising future direction. basf.com The development of a robust and scalable flow process for this compound would be a significant step towards its broader application in industrial settings.
| Platform | Key Features | Potential Benefits for Synthesis |
| Flow Chemistry | Precise control of reaction parameters, enhanced heat and mass transfer, improved safety. soci.org | Scalable production, consistent product quality, access to novel reaction conditions. |
| Automated Synthesis | Integration of multiple synthetic steps, real-time reaction monitoring, automated optimization. nih.gov | High-throughput screening of reaction conditions, rapid library synthesis, on-demand production. |
Expansion of its Role in Modular and Divergent Synthesis Strategies
Modular and divergent synthesis strategies are powerful tools for the rapid generation of chemical diversity from a common starting material. The structural features of this compound make it an excellent candidate for such approaches, allowing for the systematic modification of its core structure to access a wide array of derivatives.
In a modular approach, different building blocks can be systematically combined to construct a library of related compounds. This compound can serve as a central scaffold, with its aromatic ring, keto group, and ester functionality providing multiple points for modification. For example, the aromatic ring can be further functionalized, the keto group can be transformed into a variety of other functional groups, and the ester can be hydrolyzed and coupled with different amines or alcohols.
Divergent synthesis, on the other hand, involves subjecting a common intermediate to different reaction conditions to produce structurally distinct products. The reactivity of the α-keto ester moiety in this compound can be selectively tuned to favor different reaction pathways. For instance, under one set of conditions, the keto group might undergo a Grignard reaction, while under another, it could participate in a Paal-Knorr pyrrole (B145914) synthesis. Recent research on the divergent transformations of aromatic esters, including decarbonylative coupling and aryl exchange, highlights the potential for developing novel divergent strategies. basf.com
Application in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry and the concept of a circular economy are increasingly influencing the design of chemical syntheses and the lifecycle of chemical products. For this compound, future research will likely focus on incorporating these principles throughout its production and application.
From a green chemistry perspective, the development of synthetic routes that utilize renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize waste generation will be a key focus. For example, exploring biocatalytic methods for the synthesis of α-keto esters from renewable resources is a promising avenue. The use of greener solvents, such as 2-methyloxolane (2-MeOx) which can be derived from biomass, is another important consideration.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(2-methoxyphenyl)-2-oxopropanoate, and how can reaction conditions be optimized to improve yield?
The compound is typically synthesized via Claisen condensation or esterification. For example, esterification of 3-(2-methoxyphenyl)-2-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux yields the ester. Optimization involves controlling temperature (60–80°C), reagent stoichiometry (1:1.2 acid-to-methanol ratio), and reaction time (4–6 hours). Continuous flow techniques may enhance scalability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and carbonyl signals (δ 170–175 ppm).
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 222.0896). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the methoxy substituent influence the compound’s stability under varying pH conditions?
The electron-donating methoxy group enhances aromatic ring stability but may increase ester hydrolysis susceptibility under alkaline conditions (pH > 10). Hydrolysis kinetics can be studied using UV-Vis spectroscopy to track ester degradation rates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The α-keto ester group acts as an electrophilic center, enabling nucleophilic attack (e.g., by amines or thiols). The methoxy group’s electron-donating effect stabilizes transition states via resonance, accelerating reactions like aminolysis. Computational studies (DFT) can map charge distribution and predict regioselectivity .
Q. How can structural modifications (e.g., halogenation) alter the compound’s bioactivity in enzyme inhibition assays?
Introducing halogens (e.g., Cl, F) at the phenyl ring’s para position enhances electrophilicity, improving binding to enzyme active sites. For example, Methyl 3-(4-chloro-2-methoxyphenyl)-2-oxopropanoate shows 2.5-fold higher inhibition of cytochrome P450 enzymes compared to the parent compound. SAR studies using IC₅₀ values guide optimization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., IC₅₀ variability) may arise from assay conditions (e.g., buffer pH, co-solvents). Standardization using:
- Dose-response curves (3–5 replicates per concentration).
- Positive controls (e.g., known inhibitors).
- Molecular docking to validate binding modes against crystallographic enzyme structures .
Q. How does this compound interact with lipid bilayers in membrane permeability studies?
MD simulations reveal that the compound’s logP (~2.1) facilitates passive diffusion across lipid bilayers. Fluorescence quenching assays using liposome models quantify permeability coefficients (e.g., Papp = 1.2 × 10⁻⁶ cm/s) .
Key Research Recommendations
- Explore enantioselective synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) to access stereoisomers for biological screening.
- Investigate metabolic stability via liver microsome assays to assess CYP-mediated oxidation pathways.
- Validate computational models (e.g., QSAR) against experimental data to predict novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
